molecular formula C34H26F2N4O5 B12401253 5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one

5-[[2-[Bis(2-pyridinylmethyl)amino]ethyl]amino]-2',7'-difluoro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one

Cat. No.: B12401253
M. Wt: 608.6 g/mol
InChI Key: VRUAOMSCYBFMTB-UHFFFAOYSA-N
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Description

ZnAF-1F is a powerful fluorophore that serves as an effective fluorescent probe for zinc ions (Zn²⁺) in cellular applications. It exhibits an excitation wavelength of 489 nm and an emission wavelength of 514 nm . ZnAF-1F is known for its high sensitivity and selectivity for zinc ions, making it a valuable tool in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

ZnAF-1F is synthesized using fluorescein as the fluorophore and N,N-bis(2-pyridylmethyl)ethylenediamine as the zinc ion receptor. The receptor is directly attached to the benzoic acid moiety of fluorescein, resulting in a compound with very low quantum yields under physiological conditions due to the photoinduced electron-transfer mechanism .

Industrial Production Methods

The industrial production of ZnAF-1F involves the synthesis of its tetra trifluoroacetic acid (TFA) derivative, which is then purified and formulated for use as a fluorescent probe. The compound is typically stored as a powder at -20°C for long-term stability .

Scientific Research Applications

ZnAF-1F is widely used in scientific research due to its high sensitivity and selectivity for zinc ions. Some of its applications include:

Mechanism of Action

The mechanism of action of ZnAF-1F involves the binding of zinc ions to the N,N-bis(2-pyridylmethyl)ethylenediamine receptor, which induces a conformational change in the fluorophore. This change results in a significant increase in fluorescence intensity due to the inhibition of the photoinduced electron-transfer mechanism . The molecular target of ZnAF-1F is zinc ions, and the pathway involved is the fluorescence signaling pathway.

Comparison with Similar Compounds

ZnAF-1F is part of a family of fluorescein-based zinc sensors, including ZnAF-2F. Both compounds exhibit similar fluorescence properties, but ZnAF-1F has a slightly higher quantum yield and sensitivity for zinc ions . Other similar compounds include:

ZnAF-1F stands out due to its high sensitivity, selectivity, and stability under physiological conditions, making it a preferred choice for many research applications.

Properties

Molecular Formula

C34H26F2N4O5

Molecular Weight

608.6 g/mol

IUPAC Name

6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)44-32-17-30(42)28(36)15-26(32)34(25)24-8-7-20(13-23(24)33(43)45-34)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41-42H,11-12,18-19H2

InChI Key

VRUAOMSCYBFMTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN(CCNC2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)O)O)F)OC3=O)CC7=CC=CC=N7

Origin of Product

United States

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